molecular formula C14H17NO B12630222 Cyclopentyl(4-methoxyphenyl)acetonitrile

Cyclopentyl(4-methoxyphenyl)acetonitrile

Katalognummer: B12630222
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: SZBFGZFETJBAEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl(4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C14H17NO It is characterized by a cyclopentyl group attached to a 4-methoxyphenyl ring, which is further connected to an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentyl(4-methoxyphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl cyanide with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentyl(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Cyclopentyl(4-methoxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Cyclopentyl(4-methoxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the methoxyphenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methoxyphenylacetonitrile: Lacks the cyclopentyl group, making it less sterically hindered.

    Cyclopentylacetonitrile: Lacks the methoxyphenyl ring, resulting in different electronic properties.

    Cyclopentyl(4-chlorophenyl)acetonitrile:

Uniqueness: Cyclopentyl(4-methoxyphenyl)acetonitrile is unique due to the combination of the cyclopentyl and methoxyphenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-cyclopentyl-2-(4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C14H17NO/c1-16-13-8-6-12(7-9-13)14(10-15)11-4-2-3-5-11/h6-9,11,14H,2-5H2,1H3

InChI-Schlüssel

SZBFGZFETJBAEM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C#N)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.